N-[(furan-2-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
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Overview
Description
N-[(furan-2-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a thiophene ring, and a piperazine ring, which are all connected through various functional groups. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Furan derivatives
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Compounds containing a furan ring have various biological activities and are found in a number of medicinal drugs .
Piperazine derivatives
Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are often used in the manufacture of plastics, resins, pesticides, brake fluid and other industrial materials. They are also found in drugs, especially antipsychotics .
Sulfonyl derivatives
A sulfonyl group is a functional group in organic chemistry. The parent compound is sulfonyl chloride (SO2Cl2). Sulfonyl groups can enhance the water solubility of compounds, and therefore improve the bioavailability of many drugs .
Thiophene derivatives
Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions. Thiophene is a colorless liquid with a mildly pleasant odor reminiscent of benzene, with which thiophene shares some similarities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems and their subsequent coupling. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this one.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Various functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the thiophene ring could produce dihydrothiophene derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound shares the furan and carboxamide groups but has an indole ring instead of a thiophene ring.
N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide: Similar in structure but contains a pyrazole ring.
Uniqueness
N-[(furan-2-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c24-20(21-15-17-7-4-13-27-17)19-18(8-14-28-19)29(25,26)23-11-9-22(10-12-23)16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIKFTYYPXOVLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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